molecular formula C28H24ClN B14375051 Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- CAS No. 89409-28-9

Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl-

Cat. No.: B14375051
CAS No.: 89409-28-9
M. Wt: 409.9 g/mol
InChI Key: FUWHJPDUTYWGOQ-UHFFFAOYSA-N
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Description

Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- can be achieved through several synthetic routes. One common method involves the aza-Diels–Alder reaction, which employs an electron-deficient diene and an electron-rich conjugated dienophile. The reaction typically requires a Lewis acid catalyst and proceeds via a [4+2]-cycloaddition mechanism, followed by oxidation to form the quinoline moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinazoline: Another heterocyclic compound with similar structural features.

Uniqueness

Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties

Properties

CAS No.

89409-28-9

Molecular Formula

C28H24ClN

Molecular Weight

409.9 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-2,4-diphenyl-6,7-dihydro-5H-quinoline

InChI

InChI=1S/C28H24ClN/c1-20-16-17-23(29)18-27(20)30-26-15-9-8-14-24(26)25(21-10-4-2-5-11-21)19-28(30)22-12-6-3-7-13-22/h2-7,10-13,15-19H,8-9,14H2,1H3

InChI Key

FUWHJPDUTYWGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=CCCCC3=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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